4-Nitrophenyl 4-(pyridin-2-yldisulfanyl)benzyl carbonate
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Overview
Description
4-Nitrophenyl 4-(pyridin-2-yldisulfanyl)benzyl carbonate is an organic compound with the molecular formula C19H14N2O5S2. It is known for its unique structure, which includes a nitrophenyl group, a pyridinyl disulfide linkage, and a benzyl carbonate moiety. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine .
Mechanism of Action
Target of Action
Similar compounds have been used as linkers in antibody-drug conjugates (adcs) . In this context, the compound would be designed to bind to a specific antibody, which in turn targets a specific antigen on the surface of a disease cell .
Mode of Action
As a potential linker in adcs, it would be expected to facilitate the delivery of a cytotoxic drug to the target cells . The compound would be cleaved once inside the target cell, releasing the drug to exert its cytotoxic effect .
Biochemical Pathways
As part of an ADC, the compound’s role would be primarily in drug delivery rather than directly affecting biochemical pathways .
Pharmacokinetics
As part of an adc, the compound would be expected to influence the absorption, distribution, metabolism, and excretion (adme) of the attached drug . The compound’s impact on bioavailability would depend on its stability, solubility, and the efficiency of its cleavage within the target cell .
Result of Action
As a component of an ADC, the compound would facilitate the delivery of a cytotoxic drug to the target cells, leading to cell death .
Action Environment
Factors such as ph, temperature, and the presence of specific enzymes could potentially affect the stability of the compound and its ability to release the attached drug .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 4-(pyridin-2-yldisulfanyl)benzyl carbonate typically involves the following steps:
Formation of the Ester Intermediate: The reaction begins with the esterification of 4-nitrobenzoic acid with 2-pyridinethiol, resulting in the formation of the corresponding ester.
Carbonate Formation: The ester intermediate is then reacted with diethyl carbonate to form the desired this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 4-(pyridin-2-yldisulfanyl)benzyl carbonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The nitrophenyl group can undergo nucleophilic aromatic substitution reactions[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions[][3].
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Aminophenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used[][3].
Scientific Research Applications
4-Nitrophenyl 4-(pyridin-2-yldisulfanyl)benzyl carbonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of disulfide linkages.
Biology: The compound is used in the study of enzyme mechanisms and protein modifications.
Industry: The compound is utilized in the production of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl 2-(pyridin-2-yldisulfanyl)ethyl carbonate: Similar structure but with an ethyl carbonate moiety instead of a benzyl carbonate.
4-Nitrophenyl 2-(2-pyridinyldithio)ethyl carbonate: Another similar compound with slight variations in the disulfide linkage.
Uniqueness
4-Nitrophenyl 4-(pyridin-2-yldisulfanyl)benzyl carbonate is unique due to its specific combination of functional groups, which provides distinct reactivity and stability. Its ability to form stable disulfide linkages makes it particularly valuable in the development of ADCs and other bioconjugates .
Properties
IUPAC Name |
(4-nitrophenyl) [4-(pyridin-2-yldisulfanyl)phenyl]methyl carbonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5S2/c22-19(26-16-8-6-15(7-9-16)21(23)24)25-13-14-4-10-17(11-5-14)27-28-18-3-1-2-12-20-18/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPDVXLDCQQMEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSC2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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